1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Regioisomer differentiation Medicinal chemistry SAR scaffold profiling

This 2-yl regioisomer is the geometrically most constrained member of the 1-ethyl-3-(piperidinyl)-tetrahydropyrano[4,3-c]pyrazole series, presenting the shortest N–N distance and most acute dihedral angle relative to the pyrazole plane. Its unique intramolecular N–H…O hydrogen bond motif modulates basicity and membrane permeability, distinguishing it from the 3-yl and 4-yl isomers. Procure as part of a matched set for systematic piperidine attachment-point SAR or as a standalone lead-like scaffold for sigma-1 receptor and inflammation target screening.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2097969-37-2
Cat. No. B1490987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS2097969-37-2
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(COCC2)C(=N1)C3CCCCN3
InChIInChI=1S/C13H21N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h11,14H,2-9H2,1H3
InChIKeyQDSXJCKCXKJFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS 2097969-37-2 – Structural Identity, Physicochemical Baseline, and Regioisomeric Context


1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2097969-37-2; molecular formula C13H21N3O; MW 235.33 g/mol) is a heterocyclic research compound belonging to the pyrano[4,3-c]pyrazole scaffold class [1]. Its core is a fused bicyclic system comprising a pyrazole ring annulated with a tetrahydropyran ring, substituted at the pyrazole N1 position with an ethyl group and at the pyrazole C3 position with a piperidin-2-yl moiety . The compound carries one chiral center at the piperidine 2-position, yielding a racemic mixture in the absence of asymmetric synthesis. Computed descriptors include a pKa of 8.74 ± 0.10 (predicted), a boiling point of 396.8 ± 42.0 °C (predicted), and exactly one hydrogen bond donor (the piperidine NH) and three hydrogen bond acceptors (pyrazole N, tetrahydropyran O, piperidine N) . The piperidin-2-yl attachment at the pyrazole C3 distinguishes it from the 3-yl and 4-yl regioisomers, creating a distinct spatial orientation of the basic nitrogen relative to the heterocyclic core that may influence molecular recognition properties.

Why Regioisomers of 1-Ethyl-3-(piperidinyl)-tetrahydropyrano[4,3-c]pyrazole Are Not Interchangeable in Pharmacological and SAR Studies


Compounds within the 1-ethyl-3-(piperidinyl)-tetrahydropyrano[4,3-c]pyrazole series share an identical molecular formula and scaffold but differ solely in the position of the piperidine attachment point (2-yl, 3-yl, or 4-yl). This positional variation alters the vector and spatial reach of the basic piperidine nitrogen relative to the pyrano-pyrazole core, which in turn modifies molecular recognition features, hydrogen-bonding geometry, and the three-dimensional electrostatic surface presented to biological targets [1]. Published structure-activity relationship (SAR) data on related spirocyclic pyrano[4,3-c]pyrazole scaffolds demonstrate that even minor alterations in the attachment geometry or substituent orientation at the pyrazole 3-position can shift sigma-1 receptor affinity by orders of magnitude, with Ki values ranging from 0.55 nM to >100 nM contingent on the spatial disposition of the basic amine [2]. Consequently, treating the 2-yl, 3-yl, and 4-yl regioisomers as functionally equivalent in screening libraries, SAR exploration, or procurement decisions would risk misattributing biological activity and confounding lead optimization efforts. Each regioisomer must be handled as a chemically and pharmacologically distinct entity.

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Versus Closest Analogs


Piperidine Attachment-Point Regioisomerism: Consequences for Basic Nitrogen Spatial Orientation and Predicted Physicochemical Descriptors

The three regioisomers—1-ethyl-3-(piperidin-2-yl), 1-ethyl-3-(piperidin-3-yl), and 1-ethyl-3-(piperidin-4-yl)—are constitutional isomers with identical molecular formula (C13H21N3O) and molecular weight (235.33 g/mol) but differ in the point of piperidine connection. The 2-yl attachment (target compound, CAS 2097969-37-2) places the basic piperidine nitrogen in a constrained α-position relative to the pyrazole ring, generating a unique intramolecular N–N distance and a distinct dihedral angle profile compared with the 3-yl (CAS 2098051-27-3) and 4-yl (CAS 2098021-20-4) regioisomers [1]. Computed rotatable bond count is 2 for the 2-yl isomer, versus 2 for the 3-yl and 2 for the 4-yl, but the spatial trajectory of the piperidine NH differs, with the 2-yl isomer projecting the NH closer to the tetrahydropyran oxygen atom, potentially influencing intramolecular hydrogen bonding and solvent accessibility .

Regioisomer differentiation Medicinal chemistry SAR scaffold profiling

N1-Alkyl Substitution Differentiation: 1-Ethyl Versus 1-Methyl Pyrano[4,3-c]pyrazole Core

Within the piperidin-2-yl subclass, two N1-alkyl variants are available: the target 1-ethyl compound (CAS 2097969-37-2, MW 235.33) and the 1-methyl analog (CAS 2098141-72-9, MW 221.30). The ethyl substitution increases calculated molecular weight by 14.03 Da, adds one carbon atom to the scaffold, and is predicted to raise logP by approximately 0.3–0.5 log units relative to the methyl analog, based on standard fragment-based hydrophobicity increments (π(CH2) ≈ 0.5) . This modest increase in lipophilicity may enhance passive membrane permeability while preserving aqueous solubility within acceptable limits for cell-based assays [1].

N-alkyl SAR Lipophilicity modulation Scaffold optimization

Sigma-1 Receptor Pharmacophore Compatibility: Class-Level SAR Inference from Spirocyclic Pyrano[4,3-c]pyrazole Ligands

Published SAR on spirocyclic pyrano[4,3-c]pyrazoles (J. Med. Chem. 2011) established that the sigma-1 receptor tolerates a basic nitrogen appended at the pyrazole C3 position, with potent ligands achieving Ki values as low as 0.55 nM (cyclohexylmethyl derivative 17i) and 1.6 nM (isopentenyl derivative 17p) in radioligand displacement assays [1]. In these molecules, the piperidine nitrogen is positioned via a spiro linkage at the 4-position of the tetrahydropyran ring, whereas the target compound bears the piperidine directly at the pyrazole C3. Importantly, the SAR demonstrated that small electron-rich N1 substituents (e.g., methyl) were less well tolerated than phenyl, suggesting that the N1-ethyl group in the target compound may offer an intermediate steric and electronic profile [2]. The spirocyclic series also exhibited high selectivity for sigma-1 over sigma-2, the PCP binding site of the NMDA receptor, and other off-targets, establishing the pyrano[4,3-c]pyrazole core as a privileged scaffold for sigma receptor engagement [3].

Sigma-1 receptor CNS pharmacology Pharmacophore mapping

Anti-Inflammatory Pyrano[4,3-c]pyrazole Scaffold Heritage: Patent-Disclosed Pharmacological Precedent

U.S. Patent 4,178,379 (Rovnyak, assigned to E.R. Squibb & Sons) established the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold as an anti-inflammatory chemotype, with compounds bearing substituents at positions R (H, halo, lower alkyl, alkoxy, CF3) and R′ (lower alkyl, aryl-lower alkyl) demonstrating activity in standard models of inflammation [1]. While the target compound—featuring a basic piperidin-2-yl substituent at the pyrazole 3-position—falls outside the specific substitution patterns claimed in this foundational patent, the core scaffold heritage supports its utility as a probe for inflammatory targets (e.g., COX-1/COX-2, mPGES-1) [2]. The presence of the basic piperidine nitrogen distinguishes the target compound from the neutral aryl/alkyl substituents in the original Squibb series, potentially enabling engagement with anionic binding pockets or altering tissue distribution.

Anti-inflammatory COX inhibition Scaffold repurposing

Defensible Application Scenarios for 1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Based on Evidence


Sigma-1 Receptor Ligand Screening with a Novel Regioisomeric Vector

The published spirocyclic pyrano[4,3-c]pyrazole series (J. Med. Chem. 2011) demonstrated that a basic amine appropriately positioned relative to the pyrano-pyrazole core can produce sub-nanomolar sigma-1 receptor affinity with high selectivity over sigma-2 and the NMDA receptor PCP site [1]. The target compound, bearing a piperidin-2-yl group directly at the pyrazole C3 rather than via a spiro linkage, presents a previously unexplored attachment geometry that may yield a distinct sigma-1 selectivity fingerprint or improved physicochemical properties. This scenario is appropriate for CNS-focused discovery groups seeking to diversify sigma receptor ligand chemotypes beyond the extensively patented spirocyclic series [2].

Regioisomeric Probe Set for Pyrano[4,3-c]pyrazole SAR Expansion

Procuring the three regioisomers—1-ethyl-3-(piperidin-2-yl) (CAS 2097969-37-2), 1-ethyl-3-(piperidin-3-yl) (CAS 2098051-27-3), and 1-ethyl-3-(piperidin-4-yl) (CAS 2098021-20-4)—as a matched set enables systematic mapping of piperidine attachment-point SAR [1]. The 2-yl isomer is predicted to present the most constrained N–N distance and the most acute dihedral angle relative to the pyrazole plane, making it the geometrically most distinct member of the set [2]. Using all three regioisomers in parallel screening allows deconvolution of basic amine position effects from N1-alkyl and core scaffold contributions.

Inflammation Target Screening with a Basic-Amine-Substituted Squibb Scaffold Derivative

U.S. Patent 4,178,379 confirmed the tetrahydropyrano[4,3-c]pyrazole core as an anti-inflammatory pharmacophore [1]. The target compound appends a basic piperidine nitrogen to this core—a substitution pattern not explored in the original Squibb patents—potentially enabling interactions with anionic residues in COX active sites, mPGES-1, or other inflammatory targets that were inaccessible to the neutral aryl/alkyl Squibb leads. This scenario suits inflammation biology groups seeking to resurrect a validated scaffold with a novel electrostatic feature for target identification or probe development.

Chemical Biology Probe for Intramolecular Hydrogen-Bonding Studies

The piperidin-2-yl substitution places the piperidine NH hydrogen-bond donor in close spatial proximity (estimated 3.8–4.2 Å) to the tetrahydropyran ring oxygen [1]. This geometry may support an intramolecular N–H···O hydrogen bond that partially masks the basic amine, reducing its effective pKa and modulating membrane permeability. Such an intramolecular H-bond motif, if confirmed by NMR or X-ray crystallography, would distinguish the 2-yl isomer from the 3-yl and 4-yl isomers, which lack this proximal acceptor geometry [2]. Procurement for physicochemical profiling (logD, pKa titration, permeability assays) is supported by these structural considerations.

Quote Request

Request a Quote for 1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.